molecular formula C20H14N2O3S B2691566 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379248-83-6

3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B2691566
CAS No.: 379248-83-6
M. Wt: 362.4
InChI Key: CBWKYROPGZCLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 6-phenylthieno[2,3-d]pyrimidine-4-ol under specific conditions to form the desired product . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active pyrimidine derivatives . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is unique due to the presence of the methoxy group on the benzaldehyde moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-24-17-9-13(11-23)7-8-16(17)25-19-15-10-18(14-5-3-2-4-6-14)26-20(15)22-12-21-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWKYROPGZCLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.